molecular formula C11H12N2O B1637171 2-Pyrrolidin-2-yl-1,3-benzoxazole CAS No. 885461-58-5

2-Pyrrolidin-2-yl-1,3-benzoxazole

Cat. No. B1637171
CAS RN: 885461-58-5
M. Wt: 188.23 g/mol
InChI Key: XKEVDZMTMKDMAT-UHFFFAOYSA-N
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Description

2-Pyrrolidin-2-yl-1,3-benzoxazole is a chemical compound with the molecular formula C11H12N2O and a molecular weight of 188.23 . It is a compound that belongs to the class of organic compounds known as beta amino acids and derivatives .


Synthesis Analysis

The synthesis of benzoxazoles, including this compound, has been extensively studied. A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts, have been summarized .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12N2O/c1-2-6-10-8(4-1)13-11(14-10)9-5-3-7-12-9/h1-2,4,6,9,12H,3,5,7H2 .

Scientific Research Applications

Synthesis Methodologies

Ammonia-Catalyzed Annulation

The synthesis of benzoxazoles, including structures related to 2-Pyrrolidin-2-yl-1,3-benzoxazole, has been facilitated by an innovative ammonia-catalyzed [4 + 1] annulation process. This method leverages ynals and N-protected-2-aminophenols, utilizing the C≡C triple bond's unique reactivity for consecutive conjugate additions, leading to benzoxazoles in high yields (83-95%) (Song et al., 2013).

Biological Applications

TLR7 and TLR9 Inhibition

A study identified compounds, including those structurally related to this compound, as inhibitors of Toll-like receptors 7 and 9 (TLR7/9). These findings suggest potential therapeutic applications in treating autoimmune diseases, demonstrating the compounds' ability to modulate immune responses by inhibiting DNA-TLR9 interactions (Lamphier et al., 2014).

Material Science Applications

Corrosion Inhibition

The corrosion inhibition capability of compounds structurally akin to this compound, specifically 2-butyl-hexahydropyrrolo[1,2-b][1,2]oxazole, has been demonstrated in protecting mild steel in acidic environments. This application underscores the potential of these compounds in extending the lifespan of metal components by acting as effective corrosion inhibitors (Moretti et al., 2013).

Anticancer Activity

Gold(III) Complexes

Research on gold(III) complexes with 2-substituted pyridines, including derivatives of this compound, revealed promising anticancer properties. These complexes have shown significant cytotoxicity against human ovarian carcinoma cell lines, suggesting their potential as novel anticancer agents (Maiore et al., 2012).

Safety and Hazards

2-Pyrrolidin-2-yl-1,3-benzoxazole is classified as an irritant . The Material Safety Data Sheet (MSDS) for this compound is available for further safety information .

Future Directions

As a member of the heteroarenes, benzoxazole connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas. It has been extensively used as a starting material for different mechanistic approaches in drug discovery . Therefore, future research may focus on the synthesis of benzoxazole derivatives and their potential applications in various fields.

properties

IUPAC Name

2-pyrrolidin-2-yl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-2-6-10-8(4-1)13-11(14-10)9-5-3-7-12-9/h1-2,4,6,9,12H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKEVDZMTMKDMAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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